molecular formula C9H7ClN4 B11730692 6-Chloro-N-(pyridin-2-yl)pyrimidin-4-amine

6-Chloro-N-(pyridin-2-yl)pyrimidin-4-amine

Cat. No.: B11730692
M. Wt: 206.63 g/mol
InChI Key: PIBUCVXIFXFEBQ-UHFFFAOYSA-N
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Description

6-Chloro-N-(pyridin-2-yl)pyrimidin-4-amine is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-N-(pyridin-2-yl)pyrimidin-4-amine typically involves the reaction of 2-aminopyridine with a suitable chlorinated pyrimidine derivative. One common method involves the use of 2-chloropyrimidine-4-amine as a starting material. The reaction is carried out in the presence of a base, such as potassium carbonate, in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-N-(pyridin-2-yl)pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents used. For example, substitution with an amine would yield a corresponding aminopyrimidine derivative .

Mechanism of Action

The mechanism of action of 6-Chloro-N-(pyridin-2-yl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can disrupt various cellular processes, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-N-(pyridin-2-yl)pyrimidin-4-amine is unique due to the presence of the chlorine atom at the 6-position, which can influence its reactivity and biological activity. This structural feature can enhance its ability to interact with specific molecular targets, making it a valuable compound in various research applications .

Properties

Molecular Formula

C9H7ClN4

Molecular Weight

206.63 g/mol

IUPAC Name

6-chloro-N-pyridin-2-ylpyrimidin-4-amine

InChI

InChI=1S/C9H7ClN4/c10-7-5-9(13-6-12-7)14-8-3-1-2-4-11-8/h1-6H,(H,11,12,13,14)

InChI Key

PIBUCVXIFXFEBQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)NC2=CC(=NC=N2)Cl

Origin of Product

United States

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